REACTION_SMILES
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[C:15]([O:16][OH:18])(=[O:17])[CH3:19].[CH3:20][C:21](=[O:22])[OH:23].[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[O:9][c:8]1[c:7]([cH:14][cH:13][cH:12][cH:11]1)[O:6]2>>[n+:1]1([O-:17])[cH:2][cH:3][cH:4][c:5]2[c:10]1[O:9][c:8]1[c:7]([cH:14][cH:13][cH:12][cH:11]1)[O:6]2
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Name
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CC(=O)OO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)Oc1cccnc1O2
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Name
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Type
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product
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Smiles
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[O-][n+]1cccc2c1Oc1ccccc1O2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |